N,N-dimethyl-N'-trimethylsilylsulfamide
Description
N,N-Dimethyl-N'-trimethylsilylsulfamide is a sulfamide derivative characterized by a dimethylamino group (-N(CH₃)₂) and a trimethylsilyl (-Si(CH₃)₃) substituent on the sulfamide backbone (S(O)₂(NR₂)₂). Sulfamides are known for their versatility in organic synthesis, coordination chemistry, and biocidal applications, with substituents critically influencing reactivity and function .
Properties
Molecular Formula |
C5H16N2O2SSi |
|---|---|
Molecular Weight |
196.35 g/mol |
IUPAC Name |
[methyl(trimethylsilylsulfamoyl)amino]methane |
InChI |
InChI=1S/C5H16N2O2SSi/c1-7(2)10(8,9)6-11(3,4)5/h6H,1-5H3 |
InChI Key |
XQHMRRQRXJYZKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key sulfamide derivatives:
*Hypothetical data inferred from related compounds.
Reactivity and Stability
- This group also facilitates silicon-mediated reactions, such as coordination with transition metals (e.g., tungsten in ) .
- Phenyl and Tolyl Groups : Electron-withdrawing aromatic substituents (e.g., in N,N-dimethyl-N'-phenylsulfamide) increase electrophilicity at the sulfonyl center, enhancing reactivity in substitution reactions. These groups are pivotal in biocidal activity due to their interaction with fungal enzymes .
- Halogenated Thioethers : In dichlofluanid, the -SC(Cl)₂F moiety is critical for antifungal action, releasing biocidal thiophosgene upon hydrolysis. Trimethylsilyl lacks such labile bonds, suggesting lower biocidal efficacy but greater hydrolytic stability .
Research Findings and Key Insights
- Thermal and Chemical Stability : Trimethylsilyl groups confer thermal stability, as seen in silicone polymers. This contrasts with halogenated sulfamides, which degrade under UV light or hydrolysis to release active agents .
- Toxicity Profile : Phenylsulfamides like dichlofluanid are regulated due to ecological toxicity, whereas trimethylsilyl derivatives may pose lower acute toxicity but require further study .
Preparation Methods
Step 1: Dimethylation of Sulfamide
Sulfamide is treated with methyl iodide in the presence of potassium carbonate (KCO) to yield N,N-dimethylsulfamide:
Conditions :
Step 2: Silylation with BSA
N,N-Dimethylsulfamide undergoes silylation using BSA, a non-corrosive alternative to TMSCI:
Optimized Parameters :
Table 2: Two-Step Synthesis Performance
| Metric | Value | Source Reference |
|---|---|---|
| Overall Yield | 60–70% | |
| Reaction Time | 3–4 hours (Step 2) | |
| By-Product Utility | MeCONHSiMe (reusable) |
Industrial-Scale Considerations
The patent method for N-methyl-N-trimethylsilyl trifluoroacetamide provides insights into scalability:
Filtration Elimination
Unlike TMSCI methods, BSA reactions produce no solid by-products (e.g., EtN·HCl), bypassing filtration and associated yield losses.
Solvent Recovery
Benzene or hexane solvents are reclaimed via distillation, enhancing cost efficiency.
Emerging Techniques
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N,N-dimethyl-N'-trimethylsilylsulfamide, and how do reaction conditions optimize yield?
- Methodological Answer : The synthesis of This compound typically involves silylation reactions using trimethylsilyl chloride or analogous reagents. For example, in studies of structurally related sulfamides, silylation occurs under anhydrous conditions with catalysts like triethylamine to neutralize HCl byproducts. Reaction temperature (0–25°C) and stoichiometric ratios of silylating agents are critical for minimizing side reactions. Evidence from similar sulfamide-metal complexes shows that excess silylating agents improve yields by ensuring complete substitution at the sulfamide nitrogen .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect residual amine groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns. The trimethylsilyl group appears as a singlet at ~0.1–0.3 ppm in ¹H NMR, while sulfamide protons resonate downfield (δ 3.0–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns. For example, the molecular ion [M+H]⁺ should match C₆H₁₈N₂O₂SSi (exact mass: 234.08 Da) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves steric effects of the trimethylsilyl group and confirms bond angles/geometry. Prior studies on analogous sulfamide-metal complexes (e.g., tungsten coordination) used this method to validate octahedral coordination environments .
Advanced Research Questions
Q. How does density functional theory (DFT) predict the reactivity of This compound in coordination chemistry?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) and charge transfer dynamics. For example, studies on charge-transfer stilbene derivatives demonstrate that electron-withdrawing groups (e.g., trimethylsilyl) lower LUMO energy, enhancing electrophilicity at the sulfamide sulfur. This predicts preferential coordination to Lewis acidic metals (e.g., W, Mo) .
- Validation : Compare computational results with experimental data (e.g., X-ray bond lengths, UV-Vis absorption spectra). Discrepancies >0.05 Å in bond lengths may indicate solvation effects not accounted for in gas-phase DFT models.
Q. What strategies resolve contradictions in reported reaction outcomes involving This compound (e.g., variable coordination modes)?
- Methodological Answer :
- Controlled Variable Analysis : Systematically vary reaction parameters (solvent polarity, temperature, metal precursors). For instance, polar aprotic solvents (DMF, DMSO) may favor monodentate coordination, while nonpolar solvents promote bridging sulfamide ligands .
- Spectroscopic Monitoring : Use in situ Raman spectroscopy to detect intermediate species. Conflicting reports on product stoichiometry (e.g., 1:1 vs. 2:1 metal-sulfamide ratios) often arise from uncharacterized intermediates.
- Cross-Study Comparison : Reconcile divergent findings by standardizing characterization protocols (e.g., identical NMR solvents, calibration methods for crystallography).
Q. How does the steric bulk of the trimethylsilyl group influence coordination behavior with transition metals?
- Methodological Answer : The trimethylsilyl group imposes steric hindrance, restricting access to the sulfamide sulfur lone pairs. In tungsten complexes, this results in distorted octahedral geometries and longer metal-sulfur bonds (e.g., 2.45 Å vs. 2.30 Å in non-silylated analogs). Competitive experiments with smaller silyl groups (e.g., TMS vs. TES) quantify steric effects via ligand displacement kinetics .
Q. What analytical approaches track environmental transformation products of This compound in ecological studies?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with electrospray ionization (ESI) to detect hydrolyzed products (e.g., N,N-dimethylsulfamide). Monitor for characteristic fragments (e.g., m/z 139 for desilylated species) .
- Degradation Studies : Expose the compound to UV light or soil microbiota to simulate environmental breakdown. Quantify degradation kinetics using pseudo-first-order models and identify metabolites via GC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
